molecular formula C10H12BrIO B15240732 1-Bromo-2-(1-iodo-2-methoxypropan-2-yl)benzene

1-Bromo-2-(1-iodo-2-methoxypropan-2-yl)benzene

Cat. No.: B15240732
M. Wt: 355.01 g/mol
InChI Key: CPNZPQFQRRIJGY-UHFFFAOYSA-N
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Description

1-Bromo-2-(1-iodo-2-methoxypropan-2-yl)benzene is an organic compound with the molecular formula C10H12BrIO. This compound is characterized by the presence of both bromine and iodine atoms attached to a benzene ring, along with a methoxypropan-2-yl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-2-(1-iodo-2-methoxypropan-2-yl)benzene typically involves the halogenation of benzene derivatives. One common method is the electrophilic aromatic substitution reaction where benzene is treated with bromine and iodine in the presence of a catalyst such as aluminum chloride or ferric bromide . The methoxypropan-2-yl group can be introduced through a subsequent reaction involving the appropriate alkylating agent.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves strict control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-(1-iodo-2-methoxypropan-2-yl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used.

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, in a Suzuki coupling reaction, the product would be a biaryl compound.

Scientific Research Applications

1-Bromo-2-(1-iodo-2-methoxypropan-2-yl)benzene is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-2-(1-iodo-2-methoxypropan-2-yl)benzene involves its interaction with molecular targets through its functional groups. The bromine and iodine atoms can participate in halogen bonding, while the methoxypropan-2-yl group can engage in hydrogen bonding and van der Waals interactions. These interactions influence the compound’s reactivity and its ability to form complexes with other molecules .

Comparison with Similar Compounds

  • 1-Bromo-2-iodobenzene
  • 2-Bromoiodobenzene
  • 1-Bromo-2-(2-methoxyethoxy)propan-2-ylbenzene

Comparison: 1-Bromo-2-(1-iodo-2-methoxypropan-2-yl)benzene is unique due to the presence of both bromine and iodine atoms along with a methoxypropan-2-yl group. This combination of functional groups provides distinct reactivity and makes it a valuable intermediate in organic synthesis. Compared to similar compounds, it offers a broader range of chemical transformations and applications .

Properties

Molecular Formula

C10H12BrIO

Molecular Weight

355.01 g/mol

IUPAC Name

1-bromo-2-(1-iodo-2-methoxypropan-2-yl)benzene

InChI

InChI=1S/C10H12BrIO/c1-10(7-12,13-2)8-5-3-4-6-9(8)11/h3-6H,7H2,1-2H3

InChI Key

CPNZPQFQRRIJGY-UHFFFAOYSA-N

Canonical SMILES

CC(CI)(C1=CC=CC=C1Br)OC

Origin of Product

United States

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